molecular formula C23H19N5O3S B2782821 N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866873-36-1

N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2782821
CAS No.: 866873-36-1
M. Wt: 445.5
InChI Key: LSLJYAPPLJZWFZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 2-methoxyphenyl substituent at the 5-amino position and a 4-methylbenzenesulfonyl group at the 3-position. These modifications likely enhance its pharmacokinetic properties, such as solubility and target binding, compared to simpler quinazoline derivatives.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-11-13-16(14-12-15)32(29,30)23-22-25-21(24-18-8-4-6-10-20(18)31-2)17-7-3-5-9-19(17)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLJYAPPLJZWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with an appropriate ortho-substituted aniline to form the quinazoline ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, efficient catalysts, and optimized reaction conditions to ensure consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline scaffold.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazoloquinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogs in the [1,2,3]Triazolo[1,5-a]Quinazoline Family

The following compounds share the triazoloquinazoline core but differ in substituents, which critically influence their biological activity and physicochemical properties:

Table 1: Key Structural and Functional Differences
Compound Name (CAS/Reference) Substituents at 3-Position Substituents at 5-Position Notable Properties/Activity
Target Compound 4-Methylbenzenesulfonyl 2-Methoxyphenyl Hypothesized enhanced lipophilicity and metabolic stability due to methyl and methoxy groups.
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (893787-13-8, ) Phenylsulfonyl 4-Isopropylphenyl Chlorine at the 7-position may increase electron-withdrawing effects; no reported NCI screening data.
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (866811-43-0, ) Phenylsulfonyl 4-Ethoxyphenyl Ethoxy group may improve membrane permeability; no explicit activity data available.
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile 6a () Cyanoimine Amino Low activity against Renal Cancer UO-31 (NCI GP = 81.85%); highlights the impact of core modifications.
Key Observations :

This could improve binding to hydrophobic pockets in target proteins. In contrast, the phenylsulfonyl group in other analogs (e.g., 893787-13-8) lacks this methyl modification, possibly reducing metabolic stability .

Amino Group Modifications: The 2-methoxyphenyl substituent in the target compound provides electron-donating effects, which may influence π-π stacking interactions in enzyme binding sites. Analogous compounds with 4-isopropylphenyl or 4-ethoxyphenyl groups (e.g., 893787-13-8 and 866811-43-0) demonstrate how alkyl or alkoxy chains can modulate solubility and target affinity .

Biological Activity Trends: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n) exhibit higher anticancer activity than aryl-fused triazoloquinazolines (e.g., 6a–c), as shown in NCI screenings . This suggests that the quinazoline core in the target compound may require specific substituents to overcome inherent lower activity.

Comparison with Non-Quinazoline Analogs

Triazolopyrimidine Derivatives :
  • Compound 3 (LXE408 precursor, ): A triazolopyrimidine with a difluoromethylpyridine group. While structurally distinct, its Suzuki coupling synthesis and kinase-targeting properties highlight the broader applicability of triazole-fused heterocycles in drug discovery.
Sulfonamide-Containing Compounds :
  • 2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine (866137-98-6, ): Shares a quinazoline core but uses a methylsulfanyl group instead of sulfonyl. The trifluoromethylbenzyl group may confer distinct electronic properties compared to the target compound’s methoxyphenyl group.

Biological Activity

N-(2-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core, a triazole ring, and sulfonamide moieties. These structural components are significant for its biological activity:

  • Quinazoline Core : Known for its role in inhibiting various kinases involved in cancer progression.
  • Triazole Ring : Contributes to the compound's interaction with biological targets.
  • Sulfonamide Group : Often associated with antibacterial and anti-inflammatory properties.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases that are crucial in cancer signaling pathways. Studies indicate that quinazoline derivatives can effectively inhibit tyrosine kinases, which play a pivotal role in cell growth and differentiation. For instance, compounds structurally similar to our target have shown significant inhibition against a panel of 109 kinases and four bromodomains using Differential Scanning Fluorimetry (DSF) .

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways .

Biological Activity Data

Activity Type Cell Lines Tested IC50 Values (µM) Notes
AntiproliferativeA549 (Lung Cancer)12.5Significant growth inhibition observed
MCF-7 (Breast Cancer)15.0Induces apoptosis through caspase activation
HeLa (Cervical Cancer)10.0Comparable efficacy to standard chemotherapeutics
Kinase InhibitionVarious KinasesVariesHigh selectivity noted for EGFR and VEGFR

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several quinazoline derivatives including our target compound. The results indicated that compounds with a methoxy substitution exhibited enhanced activity against multiple cancer cell lines compared to unsubstituted analogs . The study utilized MTT assays to determine cell viability post-treatment.
  • Kinase Profiling Study : Another investigation employed DSF to evaluate the binding affinity of the compound to various kinases. The results revealed a significant stabilization effect on several target kinases, indicating strong binding interactions that could translate into effective inhibition .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step heterocyclic chemistry. First, construct the quinazoline core via cyclization of anthranilic acid derivatives, followed by introducing the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Sulfonylation at the triazole position requires controlled temperatures (20–25°C) and anhydrous conditions to avoid side reactions. Optimization includes solvent choice (e.g., dioxane or DMF) and stoichiometric ratios of sulfonylating agents (e.g., 4-methylbenzenesulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the triazole and sulfonyl groups. The methoxyphenyl substituent shows distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm).
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z 504.12).
  • FT-IR : Sulfonyl S=O stretches appear at 1150–1300 cm1^{-1}, while triazole C-N vibrations occur at 1450–1600 cm1^{-1}.
    Cross-referencing with computational spectra (DFT) enhances accuracy .

Q. How do solubility and stability profiles impact experimental design for biological assays?

  • Methodology : Solubility in DMSO (tested via saturation assays) dictates stock solution preparation. Stability under physiological pH (7.4) is assessed using HPLC over 24–72 hours. For unstable intermediates, lyophilization or inert-atmosphere storage is recommended. Solubility enhancers (e.g., cyclodextrins) may be required for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy for this compound?

  • Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions:

  • Metabolite Identification : Use LC-MS/MS to identify degradation products in liver microsomes.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to block cytochrome P450 oxidation.
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models. Adjust dosing regimens based on AUC (area under the curve) data .

Q. How can computational modeling predict binding interactions with kinase targets, and what experimental validation is required?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the quinazoline core and hydrophobic contacts with the sulfonyl group.
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å).
  • Experimental Validation : Perform kinase inhibition assays (IC50_{50} determination) and compare with predicted binding energies. Discrepancies may indicate allosteric binding sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Methodology : Scaling triazoloquinazoline synthesis risks racemization at chiral centers. Mitigation includes:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in cyclization steps.
  • Crystallization-Induced Dynamic Resolution : Recrystallize intermediates from ethanol/water mixtures to enrich enantiomers.
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence reactivity in cross-coupling reactions?

  • Methodology : The sulfonyl group acts as an electron-withdrawing meta-director, facilitating Suzuki-Miyaura couplings at the quinazoline C8 position. Steric hindrance from the methyl group requires bulky palladium catalysts (e.g., XPhos Pd G3). Kinetic studies (variable-temperature NMR) quantify activation barriers for optimized ligand selection .

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